Formoterol-D6 is synthesized from formoterol through specific chemical modifications that incorporate deuterium atoms. It is classified under beta-2 adrenergic agonists, which are compounds that stimulate beta-2 adrenergic receptors, leading to bronchodilation. This classification places it in the broader category of sympathomimetic agents.
The synthesis of Formoterol-D6 typically involves the following steps:
This synthetic route allows for the production of Formoterol-D6 in a controlled manner, ensuring that the isotopic labeling does not alter the pharmacological properties significantly.
The molecular formula of Formoterol-D6 remains similar to that of formoterol, with modifications reflecting the presence of deuterium. The chemical structure can be represented as follows:
Formoterol-D6 can undergo various chemical reactions typical of beta-2 agonists:
These reactions are crucial for understanding its behavior in biological systems and during analytical assessments.
Formoterol-D6 acts primarily by binding to beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This increase results in:
This mechanism underlies its effectiveness in treating respiratory conditions characterized by bronchoconstriction.
These properties are essential for formulation development and storage considerations.
Formoterol-D6 is primarily employed in scientific research for:
Formoterol-D6 (Major) features six deuterium atoms (²H or D) strategically incorporated at the isopropyl group of the formoterol molecule. This specific labeling pattern occurs at the 1-(4-methoxyphenyl)propan-2-yl moiety, where all six hydrogen atoms attached to carbons 1, 2, and 3 of the propyl chain are replaced by deuterium. The resulting chemical structure is N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d₆)amino)ethyl)phenyl)formamide [3] [7]. This precise deuterium substitution maintains the molecule’s steric and electronic properties while creating a distinct mass difference essential for analytical differentiation. The deuterated sites are chemically inert under physiological conditions, ensuring isotopic integrity during experimental procedures. However, minor variations in deuterium distribution (e.g., d₆, d₅, d₄ isotopologues) may occur in synthesized batches, necessitating rigorous quality control [4].
Formoterol-D6 (Major) is consistently characterized as a mixture of diastereomers, reflecting the racemic nature of the parent compound formoterol. The chiral centers at the β-hydroxy positions (C8 and C11) remain unaffected by deuterium labeling, preserving the original (R,R) stereochemistry [5] [7]. This racemic composition introduces unique challenges in stereochemical stability during storage and analysis. Differential crystallization tendencies between diastereomers may impact long-term stability, particularly in solid-state formulations. Additionally, enantioselective metabolism—though unaltered by deuterium labeling—can influence pharmacokinetic studies when using this isotopologue as an internal standard. Analytical separations must account for potential resolution of diastereomeric pairs in chromatographic systems to ensure accurate quantitation [4] [7].
Table 1: Structural Characteristics of Formoterol-D6 Variants
Compound | Molecular Formula | Deuterium Positions | Stereochemistry |
---|---|---|---|
Formoterol-D6 Free Base | C₁₉H₁₈D₆N₂O₄ | 1-(4-Methoxyphenyl)propan-2-yl | (R,R) Mixture |
Formoterol-D6 Fumarate Salt | C₄₂H₄₀D₁₂N₄O₁₂ | Same as free base | Same as free base |
The molecular weight of Formoterol-D6 (Major) differs significantly between its free base and salt forms due to isotopic substitution and counterion association. The free base exhibits a validated molecular weight of 350.44 g/mol (empirical formula C₁₉H₁₈D₆N₂O₄), confirmed via high-resolution mass spectrometry [3] [9]. In contrast, the fumarate salt adopts a 2:1 stoichiometry (formoterol-d₆:fumaric acid), resulting in the molecular formula C₄₂H₄₀D₁₂N₄O₁₂ and a molecular weight of 816.96 g/mol [2] [5]. This salt formation enhances crystalline stability but introduces complexity in solubility behavior. Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) analyses confirm the absence of proton signals at the deuterated methyl groups (δ ~1.2–1.3 ppm), providing orthogonal validation of isotopic purity [4] [9]. Discrepancies in molecular weight reporting across sources (e.g., 350.44 vs. 351.45) often stem from variations in deuterium enrichment levels (≥98% atom D in premium grades) [5] [10].
Formoterol-D6 demonstrates pH-dependent solubility critical for analytical applications. The free base is moderately soluble in organic solvents (e.g., methanol, acetonitrile) but exhibits limited aqueous solubility (<1 mg/mL). As a fumarate salt, aqueous solubility improves significantly (~10 mg/mL in water or pH 4.0 buffers) due to protonation of the secondary amine group [7]. Stability studies reveal optimal storage at +4°C under inert conditions to prevent deuterium exchange or diastereomer interconversion [4] [9]. Under analytical conditions:
Table 2: Physicochemical Properties of Formoterol-D6
Property | Free Base | Fumarate Salt | Analytical Implications |
---|---|---|---|
Molecular Weight | 350.44 g/mol | 816.96 g/mol | Mass shift in MS detection |
Aqueous Solubility | <1 mg/mL | ~10 mg/mL | Sample prep solvent choice |
Storage Temperature | -20°C (long-term) | +4°C (short-term) | Prevents deuterium exchange |
Stability in Solution | 24h (4–10°C) | 24h (4–10°C) | LC-MS run time constraints |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0